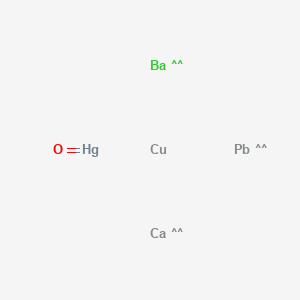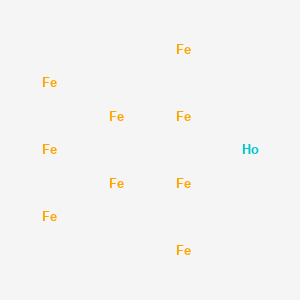![molecular formula C13H10N2O7S B14277710 3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid CAS No. 136832-72-9](/img/structure/B14277710.png)
3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid is an organic compound that features both a benzene ring and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid typically involves multiple steps, starting with the nitration of a benzene derivative to introduce the nitro group. This is followed by sulfonation to add the sulfonyl group, and finally, the introduction of the amino and carboxylic acid groups. Common reagents used in these reactions include nitric acid, sulfuric acid, and various amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are also common in industrial settings.
化学反应分析
Types of Reactions
3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfinyl or sulfhydryl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine with iron(III) bromide as a catalyst.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of sulfinyl or sulfhydryl derivatives.
Substitution: Formation of brominated benzene derivatives.
科学研究应用
3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its sulfonyl and nitro groups can participate in redox reactions, affecting cellular pathways and signaling mechanisms.
相似化合物的比较
Similar Compounds
- 4-Hydroxy-3-nitrobenzoic acid
- 4-Nitrobenzenesulfonic acid
- 3-Aminobenzoic acid
Uniqueness
3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid is unique due to the presence of both a sulfonyl group and a nitro group on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for diverse applications and interactions in various scientific fields.
属性
CAS 编号 |
136832-72-9 |
|---|---|
分子式 |
C13H10N2O7S |
分子量 |
338.29 g/mol |
IUPAC 名称 |
3-[(4-hydroxy-3-nitrophenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C13H10N2O7S/c16-12-5-4-10(7-11(12)15(19)20)23(21,22)14-9-3-1-2-8(6-9)13(17)18/h1-7,14,16H,(H,17,18) |
InChI 键 |
IITIQDAXPHBWCE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



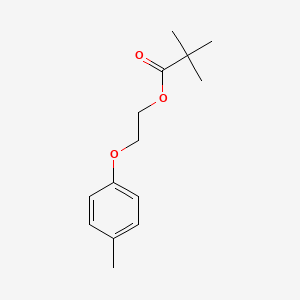

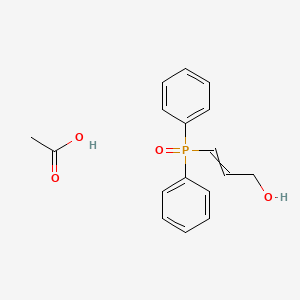
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
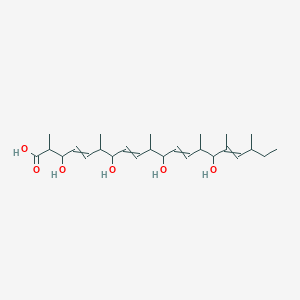
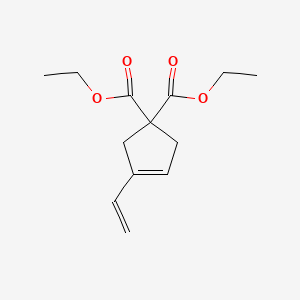
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)


![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)
